A Technical Guide to (2R,4S)-Fmoc-D-Pro(4-N3)-OH: Properties and Applications
A Technical Guide to (2R,4S)-Fmoc-D-Pro(4-N3)-OH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,4S)-Fmoc-D-Pro(4-N3)-OH is a synthetically modified amino acid derivative that serves as a valuable building block in peptide synthesis and bioconjugation. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this compound is the azido group at the 4-position of the proline ring. This functional group enables the site-specific modification of peptides and other biomolecules through highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of (2R,4S)-Fmoc-D-Pro(4-N3)-OH.
Chemical Properties
The chemical properties of (2R,4S)-Fmoc-D-Pro(4-N3)-OH are summarized in the table below. For comparative purposes, data for related isomers are also provided where available.
| Property | (2R,4S)-Fmoc-D-Pro(4-N3)-OH | (2S,4R)-Fmoc-L-Pro(4-N3)-OH | (2R,4R)-Fmoc-D-Pro(4-N3)-OH |
| Synonyms | Fmoc-(2R,4S)-4-azidoproline | Fmoc-(4R)-azido-L-Proline | cis-4-Azido-N-Fmoc-D-proline |
| CAS Number | 2137142-63-1[1][2] | 702679-55-8[3] | 1378847-51-8[4][5] |
| Molecular Formula | C₂₀H₁₈N₄O₄[1][2][3] | C₂₀H₁₈N₄O₄[3] | C₂₀H₁₈N₄O₄[4] |
| Molecular Weight | 378.4 g/mol [1][2][3] | 378.4 g/mol [3] | 378.4 g/mol [4] |
| Appearance | White crystalline powder[1] | White to off-white crystalline powder[3] | White crystalline powder[4] |
| Melting Point | 140 - 144 °C[1] | Not available | 177 - 180 °C[4] |
| Purity | ≥98% (HPLC)[1][2] | ≥99% (HPLC)[3] | ≥99% (HPLC, Assay by titration)[4] |
| Optical Rotation | [α]²⁰/D = +35 ± 1° (c=1 in DMF)[1] | [α]²⁰/D = -35 ± 2° (c=1 in DMF)[3] | [α]²⁰/D = +15 ± 1° (c=1 in DMF)[4] |
| Storage Conditions | 0-8 °C[1][2] | 0 - 8 °C[3] | 2 - 8 °C[4] |
Experimental Protocols
Detailed experimental protocols for the use of (2R,4S)-Fmoc-D-Pro(4-N3)-OH in peptide synthesis and subsequent modification are provided below. These protocols are based on standard procedures and may require optimization for specific applications.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of (2R,4S)-Fmoc-D-Pro(4-N3)-OH into a peptide sequence follows the general principles of Fmoc-based SPPS.
Workflow for SPPS:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Methodology:
-
Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in N,N-dimethylformamide (DMF) for at least 30 minutes.[6]
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF.[7] This is typically a two-step process: a short treatment of 2-3 minutes followed by a longer treatment of 10-15 minutes.[7]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: (2R,4S)-Fmoc-D-Pro(4-N3)-OH (typically 3-5 equivalents) is pre-activated with a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature.[8]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[6]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of the proline residue can be selectively modified using a CuAAC reaction with an alkyne-containing molecule.
Workflow for CuAAC Reaction:
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Detailed Methodology:
-
Reagent Preparation:
-
Azide-Peptide: Dissolve the purified peptide containing the (2R,4S)-4-azido-D-proline residue in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Alkyne-Molecule: Dissolve the alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule) in a compatible solvent like DMSO or water.
-
Catalyst Solution: Prepare a stock solution of copper(II) sulfate (CuSO₄). In a separate tube, prepare a stock solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Reducing Agent: Prepare a fresh stock solution of sodium ascorbate in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Reaction Incubation: The reaction mixture is incubated at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: The resulting triazole-linked conjugate is purified from the reaction mixture using RP-HPLC to remove excess reagents and the catalyst.
Signaling Pathways and Applications
Proline-rich motifs in proteins are known to be involved in mediating protein-protein interactions, which are crucial for a variety of cellular signaling pathways. For instance, proline-rich domains can bind to SH3 domains of signaling proteins, thereby influencing pathways such as the epidermal growth factor (EGF) signaling cascade.[10] The introduction of modified proline residues like (2R,4S)-4-azido-D-proline can be a powerful tool to probe and modulate these interactions.
The azide functionality allows for the attachment of various molecular probes, such as:
-
Fluorescent dyes: For visualizing the localization and trafficking of peptides within cells.
-
Biotin tags: For affinity purification and identification of binding partners.
-
Cross-linking agents: To covalently trap and identify interacting proteins.
-
Therapeutic agents: To create targeted peptide-drug conjugates for drug delivery.
While direct studies involving (2R,4S)-Fmoc-D-Pro(4-N3)-OH in specific signaling pathways are not yet widely published, the versatility of this building block makes it a highly valuable tool for chemical biology and drug discovery research aimed at dissecting and manipulating cellular signaling networks. For example, peptides containing this modified amino acid could be used to study inflammatory and neurosignaling pathways.[11][12]
Conclusion
(2R,4S)-Fmoc-D-Pro(4-N3)-OH is a versatile chemical tool for researchers in peptide chemistry, chemical biology, and drug development. Its straightforward incorporation into peptides via SPPS and the bioorthogonal reactivity of its azide group provide a powerful platform for the synthesis of well-defined, functionalized peptides. The methodologies outlined in this guide offer a starting point for the successful application of this compound in a wide range of research endeavors, from fundamental studies of biological processes to the development of novel therapeutic and diagnostic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Pro(4-N3) (2R,4S) [bapeks.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-penetrating peptides containing the progesterone receptor polyproline domain inhibits EGF signaling and cell proliferation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
